methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1550315-48-4
VCID: VC11999918
InChI: InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)17-11(20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3
SMILES: CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Molecular Formula: C13H10F3NO2S
Molecular Weight: 301.29 g/mol

methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

CAS No.: 1550315-48-4

Cat. No.: VC11999918

Molecular Formula: C13H10F3NO2S

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate - 1550315-48-4

Specification

CAS No. 1550315-48-4
Molecular Formula C13H10F3NO2S
Molecular Weight 301.29 g/mol
IUPAC Name methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)17-11(20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3
Standard InChI Key AXCIPPHIJAWOHJ-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Canonical SMILES CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4- and 5-positions with a carboxylate ester and methyl group, respectively. The trifluoromethyl (-CF3_3) group enhances lipophilicity and metabolic stability, while the ester moiety provides reactivity for further derivatization.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC13H10F3NO2S\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{NO}_{2}\text{S}
Molecular Weight301.29 g/mol
IUPAC NameMethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Canonical SMILESCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing -CF3_3 group, which reduces electron density on the thiazole ring, mitigating oxidative degradation. Hydrolysis of the ester group under basic conditions yields the corresponding carboxylic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid (MW: 287.26 g/mol), a related compound with distinct solubility and reactivity profiles.

Synthetic Pathways and Optimization

Primary Synthesis Route

The synthesis typically involves a multi-step sequence starting from 4-(trifluoromethyl)benzaldehyde. A Hantzsch thiazole synthesis is employed, where the aldehyde condenses with a thioamide precursor to form the thiazole core. Subsequent esterification introduces the methyl carboxylate group.

Example Procedure:

  • Thiazole Formation: Reaction of 4-(trifluoromethyl)benzaldehyde with methyl 2-aminothiazole-4-carboxylate in the presence of a Lewis acid catalyst.

  • Methylation: Introduction of the 5-methyl group via alkylation with methyl iodide under basic conditions.

Bromination for Derivative Synthesis

A key intermediate, {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS: 439134-78-8), is synthesized by reducing the ester to a primary alcohol. Subsequent bromination with carbon tetrabromide (CBr4\text{CBr}_4) and triphenylphosphine (PPh3\text{PPh}_3) in dichloromethane yields 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (93% yield) .

Table 2: Bromination Reaction Conditions

ParameterValue
ReagentsCBr4\text{CBr}_4, PPh3\text{PPh}_3
SolventDichloromethane
Temperature20°C
Reaction Time1 hour
Yield93%

Characterization Data:

  • 1H^1\text{H}-NMR (300 MHz, CDCl3_3): δ 8.00 (d, 2H, J=8.1J = 8.1 Hz), 7.67 (d, 2H, J=8.2J = 8.2 Hz), 4.72 (s, 2H), 2.47 (s, 3H) .

  • 13C^{13}\text{C}-NMR (78 MHz, CDCl3_3): 165.0, 153.8, 136.9, 132.4, 129.7 (q), 127.0, 126.3 (m), 122.5, 23.8, 15.5 .

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Anticancer Activity

Preliminary studies on structurally similar thiazoles suggest:

  • NF-κB Pathway Modulation: Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via inhibition of IκB kinase.

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage in cancer cell lines (e.g., MCF-7, A549).

Comparative Analysis with Related Thiazoles

Table 3: Comparison of Thiazole Derivatives

Compound NameMolecular FormulaKey Features
Methyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylateC12H8F3NO2S\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{NO}_{2}\text{S}Lacks 5-methyl group; higher solubility in polar solvents
5-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylic acidC12H8F3NO2S\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{NO}_{2}\text{S}Acidic group enables salt formation; used in metal-organic frameworks

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Use CRISPR-Cas9 screening to map cellular targets.

  • Derivatization: Explore replacing the methyl ester with amides or ketones to enhance potency.

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